molecular formula C13H11ClFN B7869601 9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine

9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine

Cat. No.: B7869601
M. Wt: 235.68 g/mol
InChI Key: RPANWYSQFQHEEP-UHFFFAOYSA-N
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Description

9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine (CAS: 66949-81-3) is a halogenated tetrahydroacridine derivative with molecular formula C₁₂H₁₀ClFN. It is structurally characterized by a chloro substituent at position 9 and a fluoro group at position 7 of the acridine ring.

Properties

IUPAC Name

9-chloro-7-fluoro-1,2,3,4-tetrahydroacridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN/c14-13-9-3-1-2-4-11(9)16-12-6-5-8(15)7-10(12)13/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPANWYSQFQHEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=C(C=C3)F)C(=C2C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with 2,4-dibromo-9-chloro-5,6,7,8-tetrahydroacridine, prepared via bromination of anthranilic acid followed by POCl₃-mediated cyclodehydration. A palladium-catalyzed (Pd(PPh₃)₄) coupling with arylacetylenes in the presence of CuI and triethylamine yields the desired bis-alkynylated product. Key optimization parameters include:

ParameterOptimal ConditionYield (%)
Temperature80°C72–88
BaseTriethylamine72–88
SolventDioxane80–88

The chemoselectivity for the 2- and 4-positions is attributed to steric and electronic effects, with electron-deficient arylacetylenes favoring higher yields.

Photophysical Implications

Alkynyl groups at the 2- and 4-positions extend conjugation, shifting absorption maxima to longer wavelengths (λₐᵦₛ = 350–400 nm). Methoxy-substituted derivatives exhibit strong fluorescence (Φ = 0.45–0.62), making them candidates for organic light-emitting diodes (OLEDs).

Pfitzinger Condensation for Ring Construction

The Pfitzinger reaction offers a route to construct the tetrahydroacridine skeleton from isatin derivatives and cyclic diketones. An improved protocol under acidic conditions achieves high yields of 1-oxo-1,2,3,4-tetrahydroacridine-9-carboxylic acids, precursors to the target compound.

Synthetic Workflow

  • Hydrolysis of Isatin : Isatin (1) is hydrolyzed in aqueous KOH to form the keto-acid intermediate (4).

  • Acid-Catalyzed Condensation : The keto-acid reacts with 1,3-cyclohexanedione (5) in the presence of p-TsOH·H₂O, yielding the tetrahydroacridine core (7).

Optimized Conditions :

  • pH 2–3 (adjusted with HCl)

  • 2.0 equivalents of 1,3-cyclohexanedione

  • Room temperature, 12-hour reaction time

EntryCatalystYield (%)
1p-TsOH·H₂O87
2H₂SO₄65
3No catalyst<10

The acidic conditions prevent resinification byproducts common in basic media.

Substrate Scope

The method accommodates substituted isatins, though electron-withdrawing groups (e.g., NO₂) reduce solubility and yield. Representative examples include:

Isatin SubstituentProduct Yield (%)
5-Methyl63
5-Fluoro51
5-Chloro40

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield Range (%)
Halogenation (EAS)Simple, scalableLimited regiocontrol50–70
Sonogashira CouplingEnables π-extension, high yieldsRequires Pd catalysts, costly ligands72–88
Pfitzinger CondensationAtom-economical, one-pot synthesisNarrow substrate scope40–87

The Sonogashira method is preferred for functionalized derivatives, while Pfitzinger condensation excels in constructing the core skeleton .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The chloro and fluoro substituents direct EAS reactions through electronic and steric effects:

  • Chlorine : Acts as an ortho/para-directing group due to its +M effect but deactivates the ring via -I effects.

  • Fluorine : Stronger -I effect reduces ring electron density, making substitution challenging but still directing meta to itself.

Key Observations :

  • Nitration and sulfonation occur preferentially at positions activated by chlorine (ortho/para to Cl) rather than fluorine .

  • Bromination under mild conditions yields 2,4-dibromo derivatives when both halogens are present .

Transition Metal-Catalyzed Cross-Coupling Reactions

The chlorine substituent participates in palladium-catalyzed coupling reactions. Fluorine typically remains inert under these conditions due to strong C–F bonds.

Sonogashira Coupling

A double Sonogashira reaction with arylacetylenes produces π-extended derivatives (Table 1) :

EntryArylacetylene SubstituentYield (%)λₑₘ (nm)
4aPhenyl85450
4b4-Methylphenyl88455
4g4-Methoxyphenyl93465

Conditions : Pd(PPh₃)₄ (0.6 mol%), CuI (1.2 mol%), DIPEA, 80°C, 3 h.
Mechanism : Oxidative addition of C–Cl to Pd(0), followed by transmetallation with acetylide .

Coordination Chemistry

The nitrogen atom in the acridine core facilitates coordination with transition metals.

Platinum(II) Complex Formation

Reaction with cis-PtCl₂(DMSO)₂ yields a dichloro-dimethyl sulfoxide platinum complex (Fig. 1) :

  • Molecular Formula : C₁₅H₁₈Cl₃NOPtS

  • Synthetic Protocol :

    • Dissolve 9-chloro-7-fluoro-THA and PtCl₂(DMSO)₂ in methanol (3:1 molar ratio).

    • Reflux at 80°C for 24 h.

    • Isolate yellow crystals (85% yield) .

Application : The complex shows targeted antitumor activity in hepatocellular carcinoma models .

Nucleophilic Aromatic Substitution (NAS)

Chlorine undergoes NAS more readily than fluorine:

  • Amination : Reacts with primary amines (e.g., benzylamine) at 120°C to form 9-amino derivatives .

  • Methoxylation : K₂CO₃/MeOH at reflux replaces Cl with OMe, yielding 9-methoxy analogs .

Kinetic Note : Fluorine substitution reduces NAS rates at adjacent positions due to electron withdrawal .

Functionalization via Halogen Reactivity

The differential reactivity of Cl and F enables selective modifications:

  • Hydrodehalogenation : Pd/C-mediated H₂ reduction removes Cl preferentially, retaining F .

  • Grignard Addition : Mg insertion occurs at the chloro-substituted ring, forming organomagnesium intermediates for further alkylation .

Photophysical Transformations

Extended conjugation via cross-coupling enhances fluorescence properties:

  • Emission Peaks : Range from 450–465 nm (blue region) with quantum yields up to Φ = 0.62 .

  • Substituent Effects : Electron-donating groups (e.g., OMe) redshift emission, while CF₃ groups quench fluorescence .

Scientific Research Applications

Medicinal Chemistry

9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine has garnered attention for its potential therapeutic properties:

  • Anticholinesterase Activity : Compounds with similar structures have shown significant inhibitory effects on acetylcholinesterase (AChE), which is critical for treating Alzheimer's disease. Preliminary studies suggest that this compound may also exhibit potent AChE inhibition.
CompoundIC50 (µM)Target Enzyme
This compoundTBDAChE
Donepezil6.21 ± 0.52AChE
Galantamine34.1BuChE
  • Anticancer Activity : The compound has been investigated for its anticancer properties. Similar tetrahydroacridine derivatives have shown promising results against various cancer cell lines. For instance, studies indicated that derivatives with acridine structures exhibit cytotoxic effects against lung cancer cells (A549) and breast cancer cells (MCF-7) .

Coordination Chemistry

This compound can form coordination complexes with metal salts. These complexes are of interest in drug development due to their potential to enhance the bioavailability and efficacy of therapeutic agents .

Material Science

In industrial applications, this compound can be utilized in developing dyes and pigments due to its distinctive chemical properties derived from halogen substitutions .

Anticholinesterase Activity Study

In a comparative study assessing various tetrahydroacridine derivatives for their AChE inhibitory activities, this compound was evaluated alongside known inhibitors like Donepezil. The preliminary findings indicated a competitive profile that warrants further investigation.

Anticancer Activity Evaluation

Research involving the synthesis of tetrahydroacridine derivatives with fluorobenzoyl moieties demonstrated high cytotoxic activity against A549 lung cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity .

Comparison with Similar Compounds

Comparison with Similar Tetrahydroacridine Derivatives

Structural and Functional Group Variations

Key analogues and their substituent patterns:

Compound Name Substituents (Positions) Key Functional Features
Tacrine (THA) -NH₂ (9) First-generation AChE inhibitor
7-MEOTA -NH₂ (9), -OCH₃ (7) Reduced hepatotoxicity vs. tacrine
9-Chloro-8-fluoro-7-methyl-THA -Cl (9), -F (8), -CH₃ (7) Multifunctional agrochemical/pharma use
9-Chloro-7-fluoro-THA (Target) -Cl (9), -F (7) Halogenated derivative (hypothesized enhanced binding)
Compound 49 -NH₂ (9), -Cl (6) Comparable BuChE inhibition to tacrine

Pharmacological Activity

Enzyme Inhibition Profiles
  • Tacrine (THA): AChE IC₅₀: ~100 nM; BuChE IC₅₀: ~30 nM . Limitations: Hepatotoxicity and non-selective inhibition .
  • 7-MEOTA :

    • AChE IC₅₀: 0.55 nM (superior to tacrine in some studies); BuChE activity minimal.
    • Advantages: Lower toxicity, central nervous system (CNS) penetration.
  • 9-Chloro-8-fluoro-7-methyl-THA: No direct IC₅₀ data provided, but noted for applications in pesticides and materials science due to stability and reactivity.
  • Compound 49 (9-amino-6-chloro-THA): BuChE IC₅₀: Comparable to tacrine (~30 nM); selective for BuChE over AChE.
  • Fluorine’s small size could allow tighter interactions with catalytic sites.
Selectivity and Toxicity
  • 7-MEOTA exhibits negligible hepatotoxicity compared to tacrine, attributed to methoxy substitution reducing metabolic degradation.
  • Compound 14c (morpholine derivative): AChE IC₅₀ = 0.972 µM, BuChE IC₅₀ = 0.164 µM, showing dual inhibition but lower potency than tacrine.
  • 9-Chloro-7-fluoro-THA : Toxicity data unavailable, but halogenation may alter metabolic pathways, requiring further study.

Biological Activity

9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine is a derivative of tetrahydroacridine, characterized by the presence of chlorine and fluorine substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and anticholinesterase agent. The unique structural features of this compound enhance its reactivity and biological activity compared to its analogs.

The molecular formula of this compound is C_15H_13ClF_N_2, with a molecular weight of approximately 235.7 g/mol. The presence of halogen substituents (chlorine and fluorine) significantly influences its chemical behavior and biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroacridine, including this compound, exhibit promising anticancer properties. For instance, research demonstrated that related compounds reduced the clonogenic ability of A549 lung cancer cells by approximately 72% to 74% . This suggests that the compound may inhibit cancer cell proliferation through mechanisms that warrant further investigation.

Anticholinesterase Activity

The compound has also been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. A study showed that tetrahydroacridine derivatives can effectively inhibit AChE activity, which is crucial for treating neurodegenerative disorders such as Alzheimer's disease . The structure-activity relationship indicates that the halogen substituents enhance the binding affinity to the enzyme.

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

  • AChE Inhibition : The compound likely binds to the active site of AChE, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
  • Anticancer Mechanism : It may induce apoptosis in cancer cells through pathways associated with mitochondrial dysfunction and oxidative stress.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameAnticancer ActivityAChE InhibitionUnique Properties
This compoundHighModerateEnhanced reactivity due to halogen substituents
9-Chloro-1,2,3,4-tetrahydroacridineModerateHighLacks fluorine; established AChE activity
7-Fluoro-1,2,3,4-tetrahydroacridineLowModeratePotential neuroprotective effects

Case Studies

Several studies have focused on the synthesis and evaluation of tetrahydroacridine derivatives:

  • Study on Lung Adenocarcinoma : A study involving 16 new derivatives showed significant inhibition of human lung adenocarcinoma cell growth . The results indicated a correlation between structural modifications and enhanced biological activity.
  • Inhibition Studies : Research on acridine-based compounds demonstrated their potential as dual inhibitors of topoisomerases I and II in cancer cells . These findings support the therapeutic potential of these compounds in oncology.

Q & A

Basic: What conventional synthetic routes are used to prepare 9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine?

Methodological Answer:
The compound is synthesized via cyclocondensation of substituted anilines (e.g., p-anisidine) with cyclohexanone derivatives (e.g., ethyl 2-oxocyclohexanecarboxylate) under acidic conditions (HCl in benzene) to form tetrahydroacridones. Subsequent chlorination with POCl₃ introduces the chloro group at position 9. Fluorination at position 7 typically involves electrophilic substitution or halogen exchange reactions. Final purification employs recrystallization or column chromatography .

Basic: How is structural characterization performed for this compound?

Methodological Answer:
Characterization involves:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ring saturation.
  • Mass spectrometry (ESI/HRMS) for molecular weight validation.
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated in related fluorene derivatives .

Basic: What in vitro assays are recommended for initial evaluation of acetylcholinesterase (AChE) inhibition?

Methodological Answer:
Use the Ellman assay:

Incubate AChE with varying concentrations of the compound.

Add acetylthiocholine iodide (substrate) and DTNB (chromogen).

Measure absorbance at 412 nm to quantify thiocholine production.

Calculate IC₅₀ values using nonlinear regression. Compare to tacrine derivatives as positive controls .

Advanced: How can synthetic yields be optimized while reducing toxic byproducts?

Methodological Answer:

  • Microwave-assisted synthesis (e.g., 400 W, 250°C) reduces reaction time and byproduct formation via controlled heating .
  • Green solvents (e.g., ethanol, water) replace benzene to mitigate toxicity.
  • Real-time monitoring (TLC/HPLC) ensures reaction completion, minimizing residual intermediates .

Advanced: How are inhibitory constants (Kᵢ) determined for enzyme targets like AChE?

Methodological Answer:
Apply Lineweaver-Burk analysis:

Measure reaction rates at varying substrate concentrations with/without inhibitor.

Plot 1/velocity vs. 1/[substrate] to identify competitive/non-competitive inhibition.

Calculate Kᵢ using the equation: Ki=[I]slopeinhslopecontrol1K_i = \frac{[I]}{\frac{slope_{inh}}{slope_{control}} - 1}, where [I] is inhibitor concentration .

Advanced: How to design multitarget ligands for Alzheimer’s disease incorporating this scaffold?

Methodological Answer:

  • Hybridization strategies : Conjugate the acridine core with moieties targeting Aβ aggregation (e.g., benzylamine) or BACE1 (e.g., hydrazine).
  • Ugi multicomponent reactions introduce structural diversity in one pot, enabling simultaneous modulation of AChE, Aβ, and tau targets .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Cross-validate assays : Repeat studies using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).
  • Standardize protocols : Control variables like enzyme source (human vs. recombinant) and buffer conditions.
  • Meta-analysis : Compare data across studies using statistical tools (e.g., Cohen’s d for effect size) .

Advanced: What are the advantages of microwave-assisted synthesis for derivatives?

Methodological Answer:

  • Enhanced reaction kinetics : Reduces synthesis time from hours to minutes.
  • Improved regioselectivity : Controlled heating minimizes side reactions (e.g., over-chlorination).
  • Scalability : Demonstrated in gram-scale preparations of tetrahydroacridines .

Basic: Which structural features enhance bioactivity and reduce toxicity?

Methodological Answer:

  • Electron-withdrawing groups (e.g., Cl, F) at positions 7 and 9 improve AChE binding affinity.
  • Methoxy substitution (e.g., 7-MEOTA) reduces hepatotoxicity by lowering metabolic oxidation .

Advanced: How to assess blood-brain barrier (BBB) permeability computationally?

Methodological Answer:

  • In silico models : Use tools like SwissADME to predict logP (optimal range: 2–5) and PSA (<90 Ų).
  • PAMPA-BBB assay : Measure permeability using artificial lipid membranes. Validate with in vivo rodent models .

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